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PDMAT Precursor Overview

Pentakis(dimethylamino)tantalum (PDMAT) is a solid, high-purity tantalum precursor used in semiconductor

manufacturing. Its primary application is in the deposition of TaN barrier layers, which prevent copper

diffusion in advanced interconnect technologies [1].

The table below summarizes its key physical properties and applications:

Property / Aspect Description

Chemical Formula Pentakis(dimethylamino)tantalum [1]

Appearance Pale yellow solid [1]

Formula Weight 401.35 [1]

Boiling Point 90°C @ 0.8 mmHg (sublimes) [1]

Melting Point 150-180°C (decomposes) [1]

Primary
Application

ALD/CVD of TaN diffusion barriers for Cu metallization; deposition of Ta₂O₅

dielectrics [1]
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Property / Aspect Description

Key Benefits High volatility, good thermal stability, compatibility with NH₃ or H₂O/O₂ reactants
[1]

Experimental Insights and Workflow

While detailed comparative experimental data was not available in the search results, one patent describes a

general apparatus and method for generating such precursors, which involves a canister with baffles to

increase the surface area of the solid precursor for more efficient vaporization [2].

The workflow below outlines a generalized deposition process using a solid precursor like PDMAT,

synthesized from the described methods:
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Suggestions for Finding Comparative Data

To build a comprehensive comparison guide, I suggest you try the following:

Refine Your Search Terms: Use more specific queries on academic and patent databases, such as:

"PDMAT vs Penta tantalum" comparison

"Tantalum precursor ALD performance comparison"

"Halide-free tantalum precursors review"
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Consult Specialized Databases: Search in-depth on platforms like:

IEEE Xplore and SPIE Digital Library for conference proceedings on semiconductor
processing.

ACS Publications and RSC Publishing for chemistry-focused material studies.

Review Foundational Literature: Look for review articles on "Atomic Layer Deposition of Barrier

Layers" or "Precursors for CVD/ALD in Microelectronics," which often contain comparative tables

summarizing the properties and performance of different precursors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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